molecular formula C16H15ClFNO B2367509 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 477334-00-2

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2367509
CAS No.: 477334-00-2
M. Wt: 291.75
InChI Key: PMQMMTKLGZKNBM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone is an organic compound that features both chloro and fluoro substituents on its aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3-chloro-4-methylaniline, is prepared through halogenation and methylation reactions.

    Coupling Reaction: The aniline derivative is then coupled with 4-fluorobenzaldehyde under acidic or basic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Acylation: The final step involves acylation of the amine with a suitable acylating agent to form the desired propanone derivative.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylaniline moiety, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(3-Chloro-4-methylanilino)-1-(4-bromophenyl)-1-propanone
  • 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone

Uniqueness

The presence of both chloro and fluoro substituents in 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQMMTKLGZKNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-00-2
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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